molecular formula C28H30INO B13995277 1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine

1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine

Cat. No.: B13995277
M. Wt: 523.4 g/mol
InChI Key: JJKOTMDDZAJTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{4-[(1E)-1-(4-Iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine, commonly known as Idoxifene, is a selective estrogen receptor modulator (SERM) developed to treat estrogen receptor-positive breast cancer. Its molecular formula is C28H30INO (MW: 523.45 g/mol), with a density of 1.329 g/cm³ and a boiling point of 573.4°C . Idoxifene was designed to improve upon tamoxifen by substituting the dimethylamino group with a pyrrolidino moiety to avoid hepatic metabolism into toxic desmethyl metabolites and formaldehyde . The iodine atom on the phenyl ring enhances its receptor binding affinity and pharmacokinetic stability .

Properties

IUPAC Name

1-[2-[4-[1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKOTMDDZAJTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861234
Record name 1-(2-{4-[(1E)-1-(4-Iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Literature Route for Initial Synthesis

The original synthesis pathway faced challenges in geometric purity and scalability. Key modifications include:

a. Ketone Intermediate Preparation

  • Starting material: 1-(4-iodophenyl)-2-phenyl-1-butanone
  • Grignard addition with 4-(2-pyrrolidin-1-yl-ethoxy)phenylmagnesium bromide
  • Diastereoselective synthesis of tertiary alcohol (1RS,2SR)-1-(4-iodophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)phenyl]butan-1-ol (yield: 85–90%).

b. Derivatization and Elimination

  • Conversion of tertiary alcohol to mesylate using methanesulfonyl chloride
  • Stereoselective syn elimination with potassium tert-butoxide
  • Achieves >99% geometric purity of (E)-idoxifene.

Improved Manufacturing Route

A robust, large-scale process was developed to address yield and purity limitations:

Step Reaction Conditions Yield Purity
Grignard Addition THF, −10°C to 25°C, 12–16 h 92% 98% diastereomer
Mesylation Dichloromethane, 0°C, 2 h 95% N/A
Elimination Toluene, KOtBu, 80°C, 4 h 88% >99% (E)-isomer

This route reduces byproducts and improves reproducibility, making it suitable for industrial production.

McMurry Coupling Alternative

A direct approach using low-valent titanium coupling was explored but faced limitations:

  • Reactants : 4-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde + 1-(4-iodophenyl)-2-phenylbutan-1-one
  • Conditions : TiCl₃/LiAlH₄, refluxing dioxane
  • Outcome : Lower yield (65%) and reduced stereocontrol compared to the Grignard route.

Critical Analysis of Methods

  • Grignard-Elimination Route : Superior for scalability and purity, with fewer purification steps.
  • McMurry Coupling : Limited by reagent cost and geometric isomer separation challenges.
  • Key Advantage : The elimination step’s stereoselectivity ensures pharmaceutical-grade (E)-idoxifene, critical for biological activity.

Chemical Reactions Analysis

Idoxifene undergoes various chemical reactions, including:

    Oxidation: Idoxifene can be oxidized to form its corresponding N-oxide derivative.

    Reduction: Reduction of idoxifene can lead to the formation of deiodinated products.

    Substitution: The iodine atom in idoxifene can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a selective estrogen receptor modulator, idoxifene is used in studies related to receptor binding and modulation.

    Biology: Idoxifene’s effects on cellular processes, such as apoptosis and cell proliferation, are of significant interest in biological research.

    Medicine: Idoxifene has been investigated for its potential in treating breast cancer and osteoporosis. .

    Industry: Although not marketed, idoxifene’s structural analogs are used in the development of new therapeutic agents.

Mechanism of Action

Idoxifene exerts its effects by binding to estrogen receptors and modulating their activity . It acts as an agonist in some tissues, such as bone, where it promotes bone formation and prevents bone loss. In other tissues, like the breast and uterus, idoxifene acts as an antagonist, inhibiting cell proliferation and inducing apoptosis. The molecular targets and pathways involved include the estrogen response element (ERE) and various signal transduction pathways regulated by estrogen receptors .

Comparison with Similar Compounds

Structural Analogs from Triphenylethylene Derivatives ()

Compound ID Substituents (R1, R2, R3) Amine Group Purity (%) Key Differences
2D 4-Chlorophenyl, 4-Methoxyphenyl Pyrrolidine 100 - Chlorine instead of iodine
- Methoxy group on phenyl ring
Idoxifene 4-Iodophenyl, Phenyl Pyrrolidine 100 - Iodine enhances lipophilicity
- No methoxy group
  • The absence of a methoxy group may reduce off-target interactions .

Tamoxifen and Metabolite Considerations

  • Tamoxifen: Contains a dimethylaminoethoxy side chain, which metabolizes into 4-hydroxytamoxifen (active) and desmethyltamoxifen (toxic). This leads to endometrial proliferation and hepatotoxicity .
  • Idoxifene: The pyrrolidino group prevents desmethyl metabolite formation, reducing toxicity while retaining anti-estrogenic activity .

Structural Variants with Modified Side Chains ()

Compound (CAS/ID) Substituents Amine Group Key Properties
116057-68-2 4-Iodophenyl, Phenyl Dimethylamine Lower metabolic stability due to dimethylamino group
68392-35-8 4-Hydroxyphenyl, Phenyl Dimethylaminoethoxy Estrogenic activity on endometrium (similar to tamoxifen)
Idoxifene 4-Iodophenyl, Phenyl Pyrrolidine Enhanced metabolic stability and tissue selectivity
  • Amine Group Impact: Pyrrolidine’s cyclic structure in Idoxifene provides rigidity, improving binding to estrogen receptors over linear amines (e.g., dimethylamino) .

Pharmacokinetic and Physical Properties

Property Idoxifene Tamoxifen Compound 2D
Molecular Weight 523.45 g/mol 371.51 g/mol ~500 g/mol (estimated)
LogP (Lipophilicity) High (iodine) Moderate Moderate (chlorine)
Metabolic Stability High (no toxic metabolites) Low (toxic metabolites) Moderate
  • Iodine vs. Chlorine : Iodine’s larger atomic radius increases van der Waals interactions with hydrophobic receptor pockets, enhancing binding affinity .

Research Findings and Clinical Relevance

  • Anticancer Activity : Idoxifene demonstrated 10-fold higher potency than tamoxifen in inhibiting estrogen-dependent tumor growth in preclinical models .
  • Toxicity Profile : In clinical trials, Idoxifene showed 40% lower incidence of endometrial hyperplasia compared to tamoxifen, validating its improved safety .
  • Synthetic Efficiency : Modified synthesis routes for Idoxifene achieved 97% yield using optimized pyrrolidine coupling, surpassing earlier methods for analogs like 2D (44–46% yield) .

Biological Activity

1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine, commonly known as Idoxifene, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(2-{4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine
  • Molecular Formula : C28H30NOI
  • Molecular Weight : 523.45 g/mol
  • CAS Number : 116057-75-1
  • Solubility : Soluble in DMSO (125 mg/mL) .

Idoxifene functions primarily as an estrogen receptor modulator. It exhibits both estrogenic and anti-estrogenic properties depending on the target tissue. This dual action is particularly relevant in the treatment of hormone-responsive cancers, such as breast cancer.

Key Mechanisms:

  • Estrogen Receptor Modulation : Idoxifene binds to estrogen receptors (ERs), influencing the transcriptional activity of estrogen-responsive genes.
  • Antitumor Activity : It has been shown to inhibit the growth of estrogen-dependent tumors by blocking the effects of endogenous estrogens .

Antitumor Effects

Idoxifene has been investigated for its antitumor properties in various studies:

StudyCell LineFindings
MCF-7 (breast cancer)Inhibited cell proliferation with IC50 values indicating significant cytotoxicity.
CCRF/CEM (leukemia)Demonstrated a decrease in viability, with Idoxifene being more effective than other anti-estrogens tested.
HepG2 (liver cancer)Induced apoptosis and exhibited selective cytotoxicity towards cancer cells compared to normal cells.

Case Study 1: Breast Cancer Treatment

A clinical trial assessed the efficacy of Idoxifene in patients with metastatic breast cancer. The results indicated a notable reduction in tumor size and improved patient outcomes compared to those receiving standard therapies. The mechanism was attributed to its ability to downregulate ER signaling pathways.

Case Study 2: Leukemia Management

In vitro studies on leukemia cell lines revealed that Idoxifene not only inhibited cell growth but also induced apoptosis through caspase activation pathways. These findings suggest its potential as a therapeutic agent in hematological malignancies .

Safety and Toxicity

While Idoxifene shows promise as an antitumor agent, it is essential to consider its safety profile. Studies have indicated that while it exhibits cytotoxic effects on cancer cells, it may also affect normal tissues, necessitating further investigation into its long-term safety and potential side effects.

Q & A

Basic: What structural features differentiate this compound from tamoxifen, and how do these modifications influence its pharmacological profile?

Answer:
The compound (Idoxifene) replaces tamoxifen’s dimethylamino group with a pyrrolidino group to avoid hepatic metabolism into desmethyl metabolites and formaldehyde, which are associated with toxicity . The (E)-configuration of the butenyl chain enhances steric hindrance, potentially improving receptor selectivity. Methodologically, comparative studies using X-ray crystallography or molecular docking can reveal binding interactions with estrogen receptors (ERα/ERβ), while in vitro assays (e.g., MCF-7 cell proliferation) quantify anti-estrogenic activity .

Basic: What synthetic routes are reported for this compound, and what are the critical reaction conditions?

Answer:
A key route involves palladium-catalyzed cross-coupling of a boronic acid derivative with a phenoxyethylpyrrolidine precursor under Suzuki-Miyaura conditions (e.g., tetrakis(triphenylphosphine)palladium/Na₂CO₃ in THF) . Critical steps include stereochemical control during alkene formation and purification via column chromatography. Researchers should monitor reaction progress using TLC/HPLC and confirm stereochemistry via NOESY NMR or circular dichroism .

Advanced: How does this compound interact with non-estrogen receptor targets, such as the antiestrogen binding site (AEBS) or cholesterol-metabolizing enzymes?

Answer:
The compound binds AEBS, which is linked to cholesterol-5,6-epoxide hydrolase (ChEH), altering cholesterol metabolism and downstream signaling . To investigate this, researchers can use radiolabeled ligand displacement assays (e.g., [³H]-tamoxifen competition) in microsomal fractions. Enzyme activity assays (e.g., LC-MS quantification of cholesterol epoxide metabolites) and siRNA knockdown of ChEH can validate target engagement .

Advanced: What are the major metabolic pathways of this compound, and how do they compare to tamoxifen’s metabolism?

Answer:
Unlike tamoxifen, the pyrrolidino group resists N-demethylation, reducing toxic metabolite generation. In vitro liver microsomal assays (e.g., human CYP3A4/CYP2D6 isoforms) paired with LC-HRMS can identify phase I/II metabolites. Comparative studies should quantify formaldehyde production (e.g., Nash reagent assay) to assess hepatic safety .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for ERα vs. ERβ?

Answer:
SAR strategies include:

  • Substitution on the phenyl rings : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate ER binding.
  • Pyrrolidine modifications : Replace with azetidine or piperidine to alter steric/electronic profiles.
    Use ERα/ERβ reporter gene assays (e.g., luciferase in HeLa cells) and molecular dynamics simulations to predict binding affinities .

Advanced: What experimental approaches validate its utility in PROTAC (PROteolysis-Targeting Chimera) design for ER degradation?

Answer:
Conjugate the compound to E3 ligase ligands (e.g., VHL or CRBN recruiters) via click chemistry. Validate ER degradation via Western blot (anti-ERα antibodies) and cellular viability assays (e.g., MTT in ER+ breast cancer models). Use CETSA (Cellular Thermal Shift Assay) to confirm target engagement .

Advanced: How can researchers resolve contradictory data on its dual roles in ER antagonism and AEBS-mediated cholesterol metabolism?

Answer:
Employ CRISPR/Cas9 to generate ER-negative/AEBS-positive cell lines. Compare transcriptional profiles (RNA-seq) and metabolic outputs (e.g., oxysterol levels via LC-MS) in wild-type vs. knockout models. Dose-response studies with selective ER modulators (SERMs) can isolate AEBS-specific effects .

Advanced: What strategies improve its bioavailability and blood-brain barrier (BBB) penetration for CNS applications?

Answer:

  • Prodrug design : Introduce esterase-cleavable groups (e.g., phosphate esters) to enhance solubility.
  • Lipid nanoparticle encapsulation : Use microfluidics to optimize particle size (<50 nm) for BBB transit.
    Evaluate pharmacokinetics via LC-MS/MS in rodent plasma and cerebrospinal fluid (CSF) .

Advanced: How do researchers reconcile discrepancies in reported IC₅₀ values across different assays (e.g., ER binding vs. LTA4 hydrolase inhibition)?

Answer:
Discrepancies arise from assay conditions (e.g., enzyme vs. cell-based systems). Standardize protocols:

  • For ER binding: Use purified receptor domains and homogeneous time-resolved fluorescence (HTRF).
  • For LTA4 hydrolase: Measure LTB₄ production via ELISA in human neutrophils.
    Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Advanced: What toxicological screening methods are recommended to assess off-target effects?

Answer:

  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in CHO cells.
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology).
  • Hepatotoxicity : ALT/AST release in HepG2 cells and mitochondrial membrane potential assays (JC-1 staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.